N'-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide
Overview
Description
N’-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Mechanism of Action
Target of Action
NSC338080, also known as N’-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide, primarily targets the enzyme sulfotransferase SULT1A1 . SULT1A1 is expressed in NSC338080-sensitive cell lines but is undetectable in resistant cancer cells . This enzyme plays a crucial role in the detoxification and elimination of drugs and toxins, and its expression level can significantly influence the efficacy of certain drugs.
Mode of Action
It has been observed that the presence of sult1a1 in cancer cells is causally associated with nsc338080’s anticancer activity . Ectopic expression of SULT1A1 in NSC743380 resistant cancer cells dramatically sensitizes the resistant cells to NSC-743380 . Conversely, knockdown of the SULT1A1 in the NSC-743380 sensitive cancer cell line renders it resistance to NSC-743380 .
Result of Action
The primary result of NSC338080’s action is its anticancer activity. It has been shown to be highly active in a subset of cancer cell lines . The SULT1A1 protein levels in cell lysates from 18 leukemia cell lines reliably predicted the susceptibility of the cell lines to NSC-743380 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as acidic zeolites can be employed to enhance the reaction efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the hydrazone group can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
- N-(4-Chlorobenzylidene)-4-methylaniline
- N-(4-Chlorobenzylidene)-4-chloroaniline
- N-(4-Methylbenzylidene)-4-methylaniline
Comparison: N’-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both the hydrazone and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYVMYJAVSRNGS-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425915 | |
Record name | NSC338080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19350-69-7 | |
Record name | NSC338080 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC338080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARA-TOLUENESULFONIC ACID (4-CHLOROBENZYLIDENE)HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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